molecular formula C14H9NO3 B13218690 2-(4-Cyanophenyl)-4-hydroxybenzoic acid

2-(4-Cyanophenyl)-4-hydroxybenzoic acid

Cat. No.: B13218690
M. Wt: 239.23 g/mol
InChI Key: KMSJSRWEZNXWJT-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4-hydroxybenzoic acid is an organic compound that features a cyanophenyl group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-4-hydroxybenzoic acid typically involves the reaction of 4-cyanophenylboronic acid with 4-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions like esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: 2-(4-Cyanophenyl)-4-oxobenzoic acid.

    Reduction: 2-(4-Aminophenyl)-4-hydroxybenzoic acid.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-(4-Cyanophenyl)-4-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4-hydroxybenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The cyanophenyl and hydroxybenzoic acid moieties may contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylacetic acid: Similar in structure but lacks the hydroxybenzoic acid moiety.

    4-Hydroxybenzoic acid: Similar in structure but lacks the cyanophenyl group.

Uniqueness

2-(4-Cyanophenyl)-4-hydroxybenzoic acid is unique due to the presence of both the cyanophenyl and hydroxybenzoic acid groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its individual components .

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(4-cyanophenyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)13-7-11(16)5-6-12(13)14(17)18/h1-7,16H,(H,17,18)

InChI Key

KMSJSRWEZNXWJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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